Dabigatrán etexilato carboxamida desetilada
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethyl Dabigatran Etexilate Carboxamide is an impurity of Dabigatran which is a nonpeptide, direct thrombin inhibitor.
Aplicaciones Científicas De Investigación
Estudios de farmacocinética e interacción fármaco-fármaco
El compuesto se ha utilizado en estudios para evaluar la contribución relativa de las vías mediadas por CYP3A y P-gp a la disposición general y la interacción fármaco-fármaco del dabigatrán etexilato {svg_1} {svg_2}. Los estudios utilizaron un modelo farmacocinético basado en la fisiología mecanicista integral y encontraron que la oxidación mediada por CYP3A intestinal de BIBR0951, un metabolito intermedio del dabigatrán etexilato, fue un factor clave que contribuyó a una diferencia observada en la magnitud de la interacción fármaco-fármaco {svg_3} {svg_4}.
Estudios de eficacia anticoagulante
Dabigatrán etexilato carboxamida desetilada se ha utilizado en estudios para demostrar una eficacia anticoagulante significativa dependiente de la dosis y del tiempo ex vivo después de la administración de dabigatrán a ratas y monos rhesus {svg_5}.
Mecanismo De Acción
Target of Action
Desethyl Dabigatran Etexilate Carboxamide primarily targets thrombin , a key enzyme in the coagulation pathway . Thrombin plays a crucial role in the conversion of fibrinogen to fibrin, which is a critical step in blood clot formation .
Mode of Action
Desethyl Dabigatran Etexilate Carboxamide acts as a competitive and reversible direct thrombin inhibitor . By binding to thrombin, it inhibits the conversion of fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant . In addition to a direct effect on thrombin activity, it has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .
Biochemical Pathways
The compound affects the coagulation pathway by directly inhibiting thrombin . This action disrupts the conversion of fibrinogen to fibrin, a key step in blood clot formation. The inhibition of platelet aggregation further contributes to its anticoagulant effect .
Pharmacokinetics
Desethyl Dabigatran Etexilate Carboxamide is a prodrug that is hydrolyzed to the active form, dabigatran, by intestinal and hepatic carboxylesterases . The pharmacokinetic profile of the compound is predictable, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The molecular and cellular effects of Desethyl Dabigatran Etexilate Carboxamide’s action primarily involve the inhibition of thrombin and the subsequent disruption of the coagulation pathway . This results in an anticoagulant effect, reducing the risk of venous thromboembolic events or stroke .
Action Environment
Environmental factors such as the presence of other drugs can influence the compound’s action, efficacy, and stability. For instance, the compound has a low potential for drug-drug interactions . .
Actividad Biológica
(Z)-Hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate, with the CAS number 1580491-16-2, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of thrombin inhibition and possible applications in antiviral therapies. This article reviews its biological activity based on current research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C32H38N8O4
- Molecular Weight : 598.7 g/mol
- IUPAC Name : hexyl N-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]benzenecarboximidoyl]carbamate
(Z)-Hexyl amino(4-(...) functions primarily as a competitive and reversible direct thrombin inhibitor . Thrombin is a crucial enzyme in the coagulation cascade, and its inhibition can significantly affect blood clotting processes. The compound's mechanism involves binding to thrombin, thereby preventing it from catalyzing the conversion of fibrinogen to fibrin, which is essential for clot formation .
Anticoagulant Properties
Research indicates that (Z)-hexyl amino(...) effectively inhibits thrombin activity, which may have implications for anticoagulant therapies. The compound shows promise in managing conditions where thrombus formation is a risk, such as deep vein thrombosis and pulmonary embolism. In vitro studies have demonstrated that it can reduce thrombin activity significantly, suggesting potential as a therapeutic agent in anticoagulation .
Antiviral Activity
In addition to its anticoagulant properties, preliminary studies suggest that this compound may exhibit antiviral activity. Similar structures have shown effectiveness against viral infections, including Ebola and Marburg viruses. The mechanism of action appears to involve interference with viral entry into host cells, potentially through inhibition of specific viral proteins .
Study 1: Thrombin Inhibition
A study conducted on various derivatives of the compound revealed that modifications to the structure could enhance thrombin inhibition. The most potent derivative exhibited an EC50 value of less than 10 μM, indicating strong activity against thrombin .
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of related compounds found that modifications similar to those in (Z)-hexyl amino(...) could lead to significant reductions in viral load in infected cell cultures. Compounds with a similar benzimidazole core demonstrated EC50 values around 0.11 μM against Ebola virus, showcasing the potential for developing effective antiviral agents from this chemical scaffold .
Data Tables
Property | Value |
---|---|
CAS Number | 1580491-16-2 |
Molecular Formula | C32H38N8O4 |
Molecular Weight | 598.7 g/mol |
Thrombin Inhibition EC50 | <10 μM |
Antiviral Activity EC50 | 0.11 μM (Ebola) |
Propiedades
Número CAS |
1580491-16-2 |
---|---|
Fórmula molecular |
C32H38N8O4 |
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
hexyl N-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]benzenecarboximidoyl]carbamate |
InChI |
InChI=1S/C32H38N8O4/c1-3-4-5-8-19-44-32(43)38-30(34)22-10-13-24(14-11-22)36-21-29-37-25-20-23(12-15-26(25)39(29)2)31(42)40(18-16-27(33)41)28-9-6-7-17-35-28/h6-7,9-15,17,20,36H,3-5,8,16,18-19,21H2,1-2H3,(H2,33,41)(H2,34,38,43) |
Clave InChI |
QQTDTILRFNZOGU-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)N)C4=CC=CC=N4)N |
SMILES canónico |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)N)C4=CC=CC=N4 |
Sinónimos |
N-[[4-[[[5-[[(3-Amino-3-oxopropyl)-2-pyridinylamino]carbonyl]-1-methyl-1H-benzimidazol-2-yl]methyl]amino]phenyl]iminomethyl]-carbamic Acid Hexyl Ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.